1-(3-Methoxyphenyl)-2-pentanol

Description

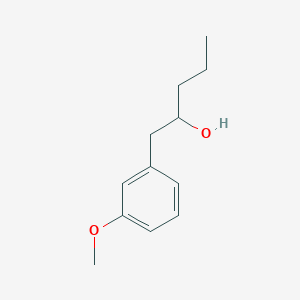

1-(3-Methoxyphenyl)-2-pentanol (C₁₂H₁₈O₂) is a secondary alcohol featuring a pentanol backbone with a hydroxyl group (-OH) at position 2 and a 3-methoxyphenyl substituent at position 1. The methoxy group (-OCH₃) on the aromatic ring distinguishes it from simpler phenyl-substituted alcohols. This compound is structurally related to fragrance alcohols and intermediates in pharmaceutical synthesis.

Properties

IUPAC Name |

1-(3-methoxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-5-11(13)8-10-6-4-7-12(9-10)14-2/h4,6-7,9,11,13H,3,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHGDSBAWNEHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-pentanol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the Grignard reagent. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Methoxyphenyl)-2-pentanol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic hydrogenation steps to achieve the desired reduction efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Formation of 1-(3-Methoxyphenyl)-2-pentanone.

Reduction: Formation of 1-(3-Methoxyphenyl)-2-pentane.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized as an intermediate in the synthesis of tapentadol, a centrally acting analgesic. Tapentadol functions as an opioid receptor agonist and norepinephrine reuptake inhibitor, making it effective for pain management. The synthesis of 1-(3-Methoxyphenyl)-2-pentanol facilitates the production of tapentadol through various synthetic pathways, highlighting its significance in pharmaceutical development .

Table 1: Synthesis Pathways Involving 1-(3-Methoxyphenyl)-2-pentanol

Organic Synthesis and Chemical Research

In organic chemistry, 1-(3-Methoxyphenyl)-2-pentanol serves as a valuable building block for synthesizing various derivatives. Its structural properties allow for modifications that can lead to compounds with enhanced biological activity or improved pharmacokinetic profiles.

Case Study: Kinetic Resolution

A study demonstrated the kinetic resolution of racemic alcohols using amidine-based catalysts, where 1-(3-Methoxyphenyl)-2-pentanol was utilized to achieve high enantioselectivity. The presence of the methoxy group significantly influenced the selectivity factors, showcasing the compound's utility in asymmetric synthesis .

Antimicrobial and Anti-inflammatory Potential

Recent research indicates that compounds related to 1-(3-Methoxyphenyl)-2-pentanol exhibit antimicrobial and anti-inflammatory properties. For instance, derivatives have shown efficacy in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

| Compound | Activity Type | Mechanism | Reference |

|---|---|---|---|

| Derivative A | Anti-inflammatory | Cytokine Inhibition | |

| Derivative B | Antimicrobial | Membrane Disruption |

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets. The methoxy group and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-1-phenyl-3-pentanol (CAS 10415-87-9)

- Structure: A tertiary alcohol with a phenyl group at position 1 and methyl at position 3 on a pentanol chain.

- Molecular Weight : 178.27 g/mol .

- Key Differences: The absence of a methoxy group reduces polarity compared to 1-(3-Methoxyphenyl)-2-pentanol. Tertiary vs. secondary alcohol structure alters reactivity (e.g., oxidation resistance in tertiary alcohols).

- Applications : Used in fragrance formulations due to its stability and aromatic profile .

2-Methyl-3-phenyl-3-pentanol (CAS 4397-09-5)

1-(3-Methoxyphenyl)-2-propanone (CAS 3027-13-2)

- Structure : A ketone derivative with a 3-methoxyphenyl group and carbonyl at position 2.

- Molecular Weight : 164.2 g/mol .

- Key Differences :

Physical and Chemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Functional Groups | Boiling Point (Estimated) | Solubility (Water) |

|---|---|---|---|---|

| 1-(3-Methoxyphenyl)-2-pentanol | ~194.27 | Secondary alcohol, methoxy | High (aromatic polarity) | Low (hydrophobic aromatic) |

| 3-Methyl-1-phenyl-3-pentanol | 178.27 | Tertiary alcohol, phenyl | Moderate | Very low |

| 2-Methyl-3-pentanol | 102.17 | Secondary alcohol | ~120–125°C | Moderate (shorter chain) |

| 1-(3-Methoxyphenyl)-2-propanone | 164.2 | Ketone, methoxy | ~200–220°C (lit.) | Low |

Notes:

- Aromatic substituents (phenyl/methoxyphenyl) reduce water solubility compared to linear alcohols like 2-methyl-3-pentanol .

- Tertiary alcohols (e.g., 3-Methyl-1-phenyl-3-pentanol) exhibit higher oxidation resistance than secondary alcohols .

Biological Activity

1-(3-Methoxyphenyl)-2-pentanol is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Biological Activities

Antimicrobial Activity

Research indicates that 1-(3-Methoxyphenyl)-2-pentanol exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.8 |

These results suggest that the compound is particularly effective against resistant strains such as MRSA, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of 1-(3-Methoxyphenyl)-2-pentanol was evaluated using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The findings are summarized in the table below:

| Assay Type | EC50 (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 12.5 |

| FRAP | 15.0 |

These results indicate that the compound possesses moderate antioxidant activity, which may contribute to its overall biological efficacy .

Mechanistic Insights

The biological activities of 1-(3-Methoxyphenyl)-2-pentanol can be attributed to its ability to interact with cellular targets involved in oxidative stress and microbial resistance mechanisms. Molecular docking studies have suggested that this compound may inhibit specific enzymes related to bacterial cell wall synthesis, enhancing its antimicrobial efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

In a controlled laboratory setting, 1-(3-Methoxyphenyl)-2-pentanol was tested against MRSA strains isolated from clinical samples. The study demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation by approximately 70% at sub-MIC concentrations, indicating its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Antioxidant Properties in Cellular Models

A study investigating the antioxidant effects of 1-(3-Methoxyphenyl)-2-pentanol in human cell lines showed that treatment with the compound led to a significant decrease in reactive oxygen species (ROS) levels, suggesting protective effects against oxidative damage. The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.